Doripenem - 148016-81-3

Doripenem

Catalog Number: EVT-288875
CAS Number: 148016-81-3
Molecular Formula: C15H24N4O6S2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doripenem is a broad-spectrum parenteral carbapenem antibiotic. [, , , , ] It is classified as a 1β-methyl carbapenem. [] In scientific research, doripenem serves as a valuable tool for studying bacterial resistance mechanisms, particularly against gram-negative bacteria. [, , ] It also plays a crucial role in the development of new antibiotic therapies, especially in the context of increasing multidrug resistance. [, , ]

Molecular Structure Analysis

Doripenem's molecular structure includes a β-lactam ring, a characteristic feature of carbapenem antibiotics. [, , ] A key structural element is its 1β-methyl group, contributing to its enhanced stability against β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics. [, ] Additionally, doripenem possesses a sulfonamide functional group at its R2 position, which exhibits unique interactions with the surface of New Delhi metallo-β-lactamase (NDM) enzymes. []

Chemical Reactions Analysis

Doripenem undergoes hydrolysis, particularly in acidic conditions. [] Acid degradation studies have identified three major impurities: open-ring doripenem, open-ring doripenem dimer, and closed-ring doripenem dimer. [] These impurities are typically monitored during quality control processes to ensure drug purity and stability. []

Mechanism of Action

Doripenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] Like other carbapenems, doripenem binds to penicillin-binding proteins (PBPs) located in the cytoplasmic membrane of bacteria. [, ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and death. [, ] Doripenem exhibits a high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa. [] Its activity is optimized by maximizing the time that its serum concentration remains above the minimum inhibitory concentration (MIC) of the target bacteria. []

Physical and Chemical Properties Analysis

Doripenem is a white to light yellow powder. [] It is stable at room temperature for up to 12 hours and can be safely administered via a 4-hour extended infusion. [] Its extended stability allows for greater flexibility in dosing and administration. []

Applications
  • In vitro susceptibility testing: Doripenem is used to assess its activity against various bacteria, including extensively drug-resistant and multidrug-resistant strains. [, , , , , , , , ]
  • Combination therapy studies: Researchers investigate the synergistic effects of doripenem in combination with other antibiotics, such as colistin, sulbactam, amikacin, and tigecycline, to combat resistant bacteria. [, , , ]
  • Pharmacokinetic studies: Research explores the absorption, distribution, metabolism, and excretion of doripenem in different patient populations, including those with cystic fibrosis and those undergoing hemodialysis. [, , , ]
  • Animal models of infection: Doripenem is used in experimental pneumonia models to compare its efficacy against Pseudomonas aeruginosa infections with that of other carbapenems like imipenem and meropenem. []
  • Drug interaction studies: Research examines the compatibility of doripenem with other medications during simulated Y-site administration to ensure safe and effective intravenous drug delivery. []
  • Structure-activity relationship studies: Doripenem's molecular structure and interactions with enzymes like NDM are investigated to understand its mechanism of action and inform the development of new, more effective antibiotics. []
Future Directions
  • Development of novel Doripenem derivatives: Exploring modifications to its molecular structure to enhance its activity, stability, and resistance to hydrolysis by β-lactamases, especially metallo-β-lactamases like NDM. []
  • Investigating Doripenem's potential as a β-lactamase inhibitor: Exploring its ability to directly inhibit β-lactamases, either alone or in combination with other β-lactam antibiotics, to overcome resistance mechanisms. []
  • Optimizing Doripenem dosing regimens: Conducting further pharmacokinetic studies to refine dosing strategies for specific patient populations, particularly those with renal impairment or cystic fibrosis. [, , , ]
  • Expanding Doripenem's therapeutic indications: Investigating its efficacy in treating infections caused by other challenging pathogens, including multidrug-resistant Acinetobacter baumannii. []
  • Evaluating the impact of prolonged Doripenem infusion on clinical outcomes: Conducting large-scale clinical trials to confirm the benefits of prolonged infusion in critically ill patients and optimize treatment strategies. [, ]

Meropenem

Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections. It is often used in the treatment of nosocomial infections and severe sepsis due to its high efficacy and broad antibacterial spectrum of action [].

Imipenem

Compound Description: Imipenem is another broad-spectrum carbapenem antibiotic used for treating serious bacterial infections []. It is often administered in combination with Cilastatin, which inhibits its metabolism in the kidneys.

Relevance: Imipenem shares structural similarities with Doripenem, both being members of the carbapenem class of antibiotics [, , ]. Similar to the relationship between Doripenem and Meropenem, several studies in the corpus compare Doripenem's activity to Imipenem's. The findings suggest that Doripenem often displays greater potency, especially against Pseudomonas aeruginosa and potentially against Acinetobacter spp. [, , , , ]. Despite these differences, both are valuable for managing serious infections caused by susceptible bacterial strains.

Doripenem-M-1

Compound Description: Doripenem-M-1 is the primary inactive metabolite of Doripenem. It is formed via the β-lactam ring opening of Doripenem [, ].

Relevance: Doripenem-M-1 is directly derived from Doripenem through metabolism. While it lacks the antibacterial activity of Doripenem, understanding its pharmacokinetic properties, such as its formation and elimination, is crucial for optimizing Doripenem dosing regimens, especially in patients with renal impairment [, , , ].

Colistin (Polymyxin E)

Compound Description: Colistin, also known as Polymyxin E, is a polypeptide antibiotic often used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa [, , ].

Relevance: Although structurally unrelated to Doripenem, Colistin is frequently investigated in combination with Doripenem in the provided research articles [, , , , ]. The combination aims to enhance bactericidal activity and potentially prevent the emergence of resistance, particularly against challenging pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Levofloxacin

Compound Description: Levofloxacin belongs to the fluoroquinolone class of antibiotics. It possesses broad-spectrum activity and is often used for treating various bacterial infections, including complicated urinary tract infections and pneumonia [, ].

Relevance: Levofloxacin serves as a comparator antibiotic in several clinical trials evaluating Doripenem's efficacy in complicated urinary tract infections and nosocomial pneumonia [, ]. While both antibiotics exhibit a broad spectrum of activity, they employ different mechanisms of action. Comparing their effectiveness and safety profiles informs treatment decisions for specific infections, considering factors like resistance patterns and patient characteristics.

Piperacillin/Tazobactam

Compound Description: Piperacillin, a broad-spectrum β-lactam antibiotic, is frequently combined with Tazobactam, a β-lactamase inhibitor, to broaden its spectrum of activity and combat resistance. This combination is commonly employed in treating nosocomial infections, including pneumonia [, ].

Relevance: Piperacillin/Tazobactam serves as a comparator in studies evaluating Doripenem's efficacy in treating nosocomial pneumonia [, ]. Both antibiotic regimens target a wide range of bacteria but with distinct mechanisms. By comparing their effectiveness, researchers aim to determine the optimal treatment strategy for pneumonia while considering factors like the prevalence of resistant strains and the potential for adverse effects.

Cefotaxime

Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic known for its activity against a wide range of Gram-negative bacteria. It is commonly employed in treating various infections, including those caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [].

Relevance: Cefotaxime's interaction with Doripenem in inhibiting CTX-M-15 type β-lactamases, enzymes that confer resistance to cefotaxime, is explored []. The study investigates the potential synergistic effect of combining these antibiotics at specific concentrations to combat bacterial resistance mediated by CTX-M-15.

Tigecycline

Compound Description: Tigecycline is a glycylcycline antibiotic, a class structurally related to tetracyclines. It demonstrates broad-spectrum activity, encompassing various Gram-positive, Gram-negative, and anaerobic bacteria, and is used for treating complicated infections, often as a last-resort option for multidrug-resistant organisms [].

Relevance: The research examines the in vitro interactions and potential synergistic effects of combining Tigecycline with Doripenem and Colistin against extensively drug-resistant and multidrug-resistant Acinetobacter baumannii []. Combining these antibiotics aims to enhance bacterial killing and combat resistance in these challenging-to-treat infections.

Amikacin

Compound Description: Amikacin is a potent aminoglycoside antibiotic used to treat various bacterial infections, particularly those caused by Gram-negative bacteria resistant to other aminoglycosides [].

Relevance: Similar to Tigecycline, the research investigates the synergistic potential of Amikacin when combined with Doripenem, Colistin, and Tigecycline against extensively drug-resistant and multidrug-resistant Acinetobacter baumannii []. This combination aims to improve treatment outcomes in infections caused by these highly resistant pathogens.

Sulbactam

Compound Description: Sulbactam is a β-lactamase inhibitor frequently combined with β-lactam antibiotics, such as ampicillin. It prevents the degradation of these antibiotics by bacterial enzymes, enhancing their effectiveness against a wider range of bacteria, including some resistant strains [].

Relevance: The research explores the use of Sulbactam in combination with Doripenem, similar to Tigecycline and Amikacin, as a potential strategy to enhance the treatment of extensively drug-resistant and multidrug-resistant Acinetobacter baumannii infections [].

Properties

CAS Number

148016-81-3

Product Name

Doripenem

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C15H24N4O6S2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1

InChI Key

AVAACINZEOAHHE-VFZPANTDSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O

Synonyms

(4R,5S,6S)-3-[[(3S,5S)-5-[[(Aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H]([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.